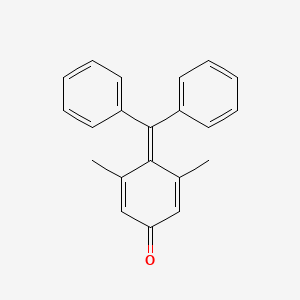
4-(Diphenylmethylidene)-3,5-dimethylcyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diphenylmethylidene)-3,5-dimethylcyclohexa-2,5-dien-1-one is an organic compound characterized by its unique structure, which includes a cyclohexadienone core substituted with diphenylmethylidene and dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylmethylidene)-3,5-dimethylcyclohexa-2,5-dien-1-one typically involves the condensation of benzaldehyde derivatives with cyclohexanone derivatives under basic conditions. One common method is the use of a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired product . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other condensation reactions that can be optimized for higher yields and purity. The choice of catalysts, solvents, and reaction conditions is crucial to ensure the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Diphenylmethylidene)-3,5-dimethylcyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
4-(Diphenylmethylidene)-3,5-dimethylcyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of materials with specific properties, such as polymers or dyes.
Mécanisme D'action
The mechanism of action of 4-(Diphenylmethylidene)-3,5-dimethylcyclohexa-2,5-dien-1-one involves its interaction with molecular targets through various pathways. For instance, its electrophilic nature allows it to react with nucleophiles, leading to the formation of new chemical bonds. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzophenone: Similar in structure but lacks the cyclohexadienone core.
Dibenzylideneacetone: Contains a similar diphenylmethylidene group but differs in the core structure.
4-Methylbenzophenone: Similar aromatic structure but with different substituents.
Uniqueness
4-(Diphenylmethylidene)-3,5-dimethylcyclohexa-2,5-dien-1-one is unique due to its specific combination of a cyclohexadienone core with diphenylmethylidene and dimethyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
80826-92-2 |
|---|---|
Formule moléculaire |
C21H18O |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
4-benzhydrylidene-3,5-dimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C21H18O/c1-15-13-19(22)14-16(2)20(15)21(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14H,1-2H3 |
Clé InChI |
MGSMTLOUCMHLBU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C=C(C1=C(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate](/img/structure/B14417927.png)

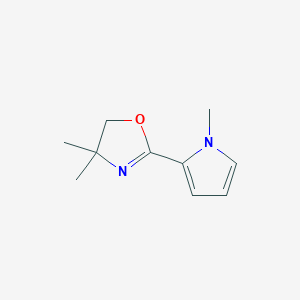
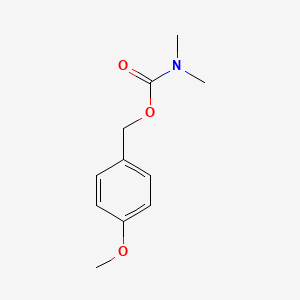
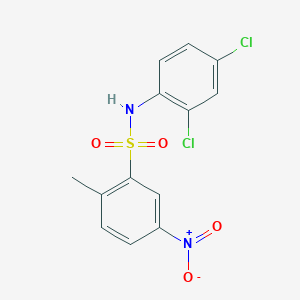
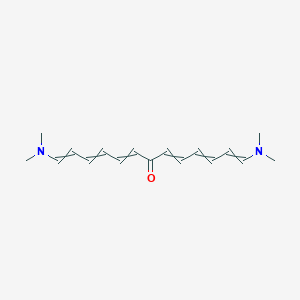

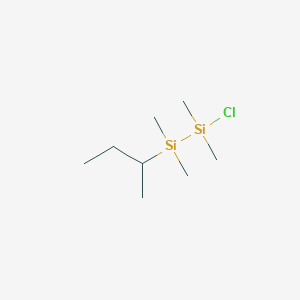

![N,N-Dibenzyl-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea](/img/structure/B14417967.png)


![[Ethoxy(phenoxy)methyl]benzene](/img/structure/B14417987.png)
![5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one](/img/structure/B14417988.png)
